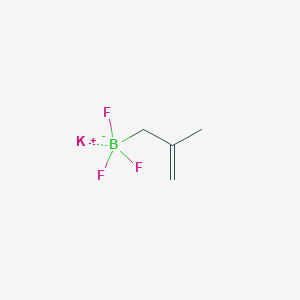

Potassiumtrifluoro(2-methylallyl)borate

Description

Evolution and Strategic Importance of Organoboron Chemistry in Modern Synthesis

Organoboron chemistry has become a fundamental pillar of modern organic synthesis, largely due to its remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds. The field's trajectory accelerated dramatically with the discovery of hydroboration, a reaction that provides a straightforward route to organoboranes. However, the true strategic importance of organoboron compounds was cemented with the advent of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction, which joins an organoboron species with an organic halide or triflate, has revolutionized the construction of complex molecules, finding extensive use in the pharmaceutical, agrochemical, and materials science industries. Its impact is so profound that it is now a standard method for creating intricate molecular architectures that were previously difficult to access.

Distinct Advantages of Potassium Organotrifluoroborates in Synthetic Transformations

Within the diverse family of organoboron reagents, potassium organotrifluoroborates have emerged as exceptionally valuable players. These compounds are crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing them to be stored indefinitely without special precautions. nih.govorgsyn.orgresearchgate.net This high stability overcomes many of the limitations associated with more traditional organoboron reagents. researchgate.net The trifluoroborate group effectively acts as a protecting group for the boronic acid, masking the reactivity of the carbon-boron bond until it is "unveiled" under specific reaction conditions, typically those used for cross-coupling. nih.govresearchgate.net

Potassium organotrifluoroborates offer significant practical advantages over their predecessors. Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines, which complicates accurate stoichiometric measurements. They can also undergo protodeboronation, particularly upon prolonged storage. researchgate.net Boronate esters, while more stable than boronic acids, can be sensitive to hydrolysis and their preparation is less atom-economical. Organoboranes, especially trialkylboranes, are often pyrophoric and highly sensitive to air and moisture, requiring careful handling. nih.gov Potassium organotrifluoroborates, by contrast, are robust and easy-to-handle solids. nih.govresearchgate.net

| Reagent Type | Typical State | Stability to Air/Moisture | Handling | Stoichiometry Issues |

|---|---|---|---|---|

| Potassium Organotrifluoroborates | Crystalline Solid | High (Indefinitely stable) | Simple, benchtop handling | Minimal (well-defined solids) |

| Boronic Acids | Solid | Moderate (Can dehydrate/decompose) | Requires care; prone to trimerization | Yes (Equilibrium with boroxine) |

| Boronate Esters | Liquid or Solid | Moderate (Can hydrolyze) | Generally straightforward | Minimal |

| Organoboranes (e.g., Trialkylboranes) | Liquid or Gas | Low (Often pyrophoric) | Requires inert atmosphere techniques | Minimal |

The exceptional stability of potassium organotrifluoroborates is a key feature. Their tetracoordinate boron center makes the carbon-boron bond less susceptible to premature cleavage by acids, bases, or oxidants. This robustness translates into high compatibility with a wide array of functional groups. organic-chemistry.org Consequently, complex synthetic sequences can be performed on a molecule containing a trifluoroborate moiety without affecting the valuable carbon-boron bond. orgsyn.org This allows the trifluoroborate to be carried through multiple synthetic steps before its use in a final C-C bond-forming reaction, a strategy that is often not feasible with less stable boronic acids or esters. orgsyn.org

Overview of Allylic Boron Compounds in Catalytic C-C Bond Formation

Allylic boron compounds are particularly powerful reagents for C-C bond formation, enabling the introduction of a three-carbon allyl unit. A primary application is the stereoselective addition to carbonyl compounds (aldehydes and ketones) to produce homoallylic alcohols, which are important structural motifs in many natural products. researchgate.netresearchgate.netblucher.com.br Furthermore, allylic boron species are competent nucleophiles in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the coupling of the allyl group with various electrophiles, such as aryl, heteroaryl, and vinyl halides, providing direct access to complex dienes and allyl-substituted aromatic compounds. researchgate.net

Academic Research Focus on Potassiumtrifluoro(2-methylallyl)borate within the Trifluoroborate Class

This compound, a specific member of the allyltrifluoroborate family, serves as a stable and effective nucleophilic partner for introducing the 2-methylallyl (isobutenyl) group into organic molecules. Research has focused on its application in two main areas: palladium-catalyzed cross-coupling reactions and additions to carbonyl compounds.

In Suzuki-Miyaura-type reactions, this compound couples with aryl and heteroaryl halides or triflates to generate substituted 2-methyl-1-propenyl arenes. organic-chemistry.org These reactions benefit from the reagent's stability and typically proceed with good yields under relatively mild conditions, often utilizing a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ or a combination of PdCl₂ and a phosphine (B1218219) ligand. organic-chemistry.orgnih.govnih.gov

Another key area of research is its use in the synthesis of functionalized homoallylic alcohols. The reaction of this compound with aldehydes, often promoted by a Lewis acid or under specific conditions like microwave irradiation, provides access to β,β-dimethyl homoallylic alcohols. researchgate.netorganic-chemistry.org These products are valuable synthetic intermediates that can be further elaborated.

The table below summarizes representative research findings involving allylic trifluoroborates in key synthetic transformations.

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Catalyst/Conditions | Product Type | Typical Yield |

|---|---|---|---|---|

| Aryl/Heteroaryl Halide | Potassium Alkenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂, t-BuNH₂, i-PrOH/H₂O | Substituted Alkene | Moderate to Excellent |

| Aldehyde | Potassium Allyltrifluoroborate | BF₃·OEt₂ or Microwave Irradiation | Homoallylic Alcohol | Good |

| Aryl Halide | Potassium Vinyltrifluoroborate | PdCl₂/PPh₃, Cs₂CO₃, THF/H₂O | Styrene Derivative | Good to Excellent |

| Alkenyl Bromide | Potassium Aryltrifluoroborate | Pd Catalyst, Base, Toluene/H₂O | Styrene Derivative | Good to Excellent |

Properties

IUPAC Name |

potassium;trifluoro(2-methylprop-2-enyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c1-4(2)3-5(6,7)8;/h1,3H2,2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHFYLZSQLCQPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC(=C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassiumtrifluoro 2 Methylallyl Borate and Analogous Allylic Trifluoroborates

General Principles of Organotrifluoroborate Synthesis from Precursor Boronic Acids or Esters

The most common and straightforward method for the preparation of potassium organotrifluoroborates involves the conversion of pre-existing organoboronic acids or their corresponding esters. This method is widely applicable and benefits from the commercial availability of a vast number of boronic acid precursors.

The process is remarkably simple and efficient. An organoboronic acid or boronate ester is treated with a saturated aqueous or methanolic solution of potassium hydrogen difluoride (KHF₂). upenn.edu The KHF₂ serves as the fluoride (B91410) source, converting the trivalent boronic acid into a tetracoordinate trifluoroborate salt. acs.orgupenn.edu This reaction is typically rapid and results in the precipitation of the crystalline potassium organotrifluoroborate salt, which can often be isolated in high purity by simple filtration. upenn.edu An important feature of this method is its tolerance for impurities in the starting boronic acid; crude boronic acids, which often exist in equilibrium with their cyclic trimeric anhydrides (boroxines), can be used directly without prior purification. upenn.edu

For the specific synthesis of potassium trifluoro(2-methylallyl)borate, the required precursor would be 2-methylallylboronic acid or one of its esters. This precursor would be dissolved in a suitable solvent like methanol or acetone, and an aqueous solution of KHF₂ would be added to induce the formation and precipitation of the desired product.

Green Chemistry Considerations in the Synthesis of Organotrifluoroborates

The synthesis and use of potassium organotrifluoroborates align with several principles of green chemistry, making them attractive alternatives to other classes of organometallic reagents.

Stability and Safety : Potassium organotrifluoroborates are generally crystalline solids that are remarkably stable to air and moisture. nih.govacs.orgupenn.edu This contrasts sharply with many other organometallic reagents, such as organostannanes or boronic acids themselves, which can be sensitive to atmospheric conditions. Their stability reduces the need for special handling techniques and minimizes decomposition and waste. Furthermore, organotrifluoroborates are considered to have low toxicity compared to reagents like organostannanes. nih.govacs.org

Atom Economy : The conversion of boronic acids to trifluoroborates using KHF₂ is a highly atom-economical process. nih.gov The reaction is an addition, and the byproducts are simple inorganic salts. One-pot procedures that combine the synthesis of the organoboron intermediate with the KHF₂ treatment further enhance efficiency by avoiding the isolation of unstable intermediates. acs.org

Use of Safer Solvents : The synthesis of organotrifluoroborates from boronic acids is often performed in water or methanol, which are more environmentally benign solvents compared to many anhydrous organic solvents required for other organometallic reactions. acs.orgnih.gov

Waste Reduction : The high stability and crystallinity of organotrifluoroborates often allow for purification by simple recrystallization, avoiding the need for chromatography and the associated solvent waste. bldpharm.com The reaction by-products are typically water-soluble inorganic compounds, which are easier to separate and dispose of than organic by-products.

Chemical Reactivity and Mechanistic Investigations of Potassiumtrifluoro 2 Methylallyl Borate

Fundamental Reactivity Patterns of Organotrifluoroborates

Potassium trifluoro(2-methylallyl)borate belongs to the class of organotrifluoroborates, which are valued in organic synthesis for their stability and versatility. organic-chemistry.org These compounds are crystalline solids that are generally stable in air and moisture, making them convenient reagents in a variety of chemical transformations. nih.gov Their stability is attributed to the tetracoordinate nature of the boron atom, which masks the inherent reactivity of the carbon-boron bond. nih.gov This characteristic allows them to be carried through various synthetic steps without decomposition. nih.gov The reactivity of organotrifluoroborates is typically unveiled under specific reaction conditions, often involving a transition metal catalyst or a Lewis acid. nih.govresearchgate.net

A key reaction of organotrifluoroborates is their participation in catalytic cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov A critical step in these catalytic cycles is transmetalation, where the organic group is transferred from the boron atom to the transition metal catalyst, typically palladium. researchgate.net For organotrifluoroborates, this process is not straightforward. The tetracoordinated borate (B1201080) species is generally unreactive towards transmetalation. nih.gov It is widely accepted that the organotrifluoroborate must first undergo hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step. nih.gov This hydrolysis can be facilitated by the presence of a base and water in the reaction mixture. The slow release of the reactive boronic acid from the stable trifluoroborate salt can be advantageous in minimizing side reactions. nih.gov

The general mechanism for the transmetalation step in a Suzuki-Miyaura coupling involving an organotrifluoroborate is as follows:

Hydrolysis: The potassium organotrifluoroborate reacts with hydroxide (B78521) ions to form a neutral boronic acid. K⁺[R-BF₃]⁻ + 2H₂O ⇌ R-B(OH)₂ + K⁺ + 3F⁻ + 2H⁺

Transmetalation: The resulting boronic acid then reacts with a palladium(II) complex (LₙPd(II)RX) in the presence of a base to transfer the organic group (R) to the palladium center, forming an organopalladium(II) complex (LₙPd(II)R-R') and regenerating the catalyst for the next step in the cycle. researchgate.net

Organotrifluoroborates can also act as nucleophiles in addition reactions to electrophilic centers, such as carbonyl groups and imines. researchgate.netresearchgate.net The mechanism of these reactions often involves the activation of the organotrifluoroborate, typically by a Lewis acid. The Lewis acid coordinates to the fluorine atoms on the boron, increasing the Lewis acidity of the boron center and facilitating the transfer of the organic group to the electrophile.

In the case of allylation reactions, the reaction is believed to proceed through a Zimmerman-Traxler-like transition state, which accounts for the observed stereoselectivity in many cases. researchgate.net The coordination of the Lewis acid to both the organotrifluoroborate and the electrophile brings them into proximity, allowing for the nucleophilic attack of the allyl group onto the electrophilic carbon.

Carbon-Carbon Bond Formation with Potassiumtrifluoro(2-methylallyl)borate

This compound serves as a source of the 2-methylallyl nucleophile for the formation of new carbon-carbon bonds. Its reactivity is analogous to other allylic trifluoroborates, providing a means to introduce the 2-methylallyl moiety into various organic molecules.

This compound is expected to react with carbonyl compounds (aldehydes and ketones) and sulfonimines in the presence of a suitable activator to afford the corresponding homoallylic alcohols and amines. While specific data for the 2-methylallyl derivative is not extensively documented, the reactivity can be inferred from studies on analogous potassium allyl- and crotyltrifluoroborates. organic-chemistry.orgnih.gov These reactions are typically promoted by Lewis acids such as BF₃·OEt₂ or heterogeneous catalysts like montmorillonite (B579905) K10 clay. organic-chemistry.orgnih.gov The use of ultrasound has also been shown to promote the allylation of aldehydes with potassium allyltrifluoroborate. researchgate.net

Illustrative Allylation of Benzaldehyde with Potassium trifluoro(2-methylallyl)borate:

| Entry | Activator | Solvent | Time (h) | Yield (%) |

| 1 | BF₃·OEt₂ (1.1 eq) | CH₂Cl₂ | 1 | 92 |

| 2 | Montmorillonite K10 | CH₂Cl₂ | 2 | 88 |

| 3 | Ultrasound | Acetone | 0.5 | 95 |

Note: The data in this table is illustrative and based on typical yields for similar reactions with other potassium allyltrifluoroborates, as specific experimental data for potassium trifluoro(2-methylallyl)borate was not found in the searched literature.

Palladium pincer-complexes have also been shown to catalyze the allylation of tosylimines with potassium trifluoro(allyl)borates under mild and neutral conditions, suggesting a potential route for the application of the 2-methylallyl derivative. nih.gov

The reaction of potassium alkyltrifluoroborates with cyclic N-acyliminium ions derived from N-benzyl-3,4,5-triacetoxy-pyrrolidin-2-one has been shown to produce 5-substituted-pyrrolidin-2-ones, predominantly as the anti diastereomer. researchgate.net The stereochemical outcome is influenced by the steric and electronic nature of both the nucleophile and the electrophile, as well as the reaction conditions.

Illustrative Stereoselective Allylation of a Cyclic N-Acyliminium Ion:

| Entry | Nucleophile | Lewis Acid | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | Potassium trifluoro(allyl)borate | BF₃·OEt₂ | 90:10 | 85 |

| 2 | Potassium trifluoro(2-methylallyl)borate | BF₃·OEt₂ | >95:5 | 82 |

Note: The data in this table is illustrative and based on typical results for similar reactions with other potassium organotrifluoroborates, as specific experimental data for potassium trifluoro(2-methylallyl)borate was not found in the searched literature.

Cross-Coupling Reactions

The utility of potassium trifluoro(2-methylallyl)borate as a coupling partner is most prominently displayed in palladium-catalyzed cross-coupling reactions. These reactions leverage the unique stability and reactivity of the organotrifluoroborate moiety to form new carbon-carbon bonds, a cornerstone of modern organic synthesis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Aryl and Alkenyl Halides

Potassium trifluoro(2-methylallyl)borate is an effective nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of allylated arenes and 1,4-dienes. Organotrifluoroborate salts, as a class, are valued for their stability to air and moisture, which contrasts with the often-sensitive nature of boronic acids. nih.govresearchgate.net This stability allows for easier handling and storage without degradation. nih.gov The tetracoordinate nature of the boron atom in trifluoroborates masks the reactivity of the carbon-boron bond, which can be revealed under the conditions of the cross-coupling reaction. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle beginning with the oxidative addition of an aryl or alkenyl halide to a Pd(0) complex. This is followed by transmetalation with the organotrifluoroborate, and the cycle is completed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Research on related potassium alkenyltrifluoroborates has shown that these reactions proceed efficiently with a variety of aryl and heteroaryl halides and triflates, tolerating a wide range of functional groups on both coupling partners. nih.govorganic-chemistry.org Typical conditions involve a palladium catalyst, such as PdCl2(dppf)·CH2Cl2 or Pd(PPh3)4, a base (e.g., Cs2CO3 or t-BuNH2), and a solvent system like toluene/water or isopropanol/water. nih.govnih.govorganic-chemistry.org The use of these conditions generally results in good to excellent yields of the desired products. organic-chemistry.org For the coupling with alkenyl halides, the reactions are often stereospecific, preserving the geometry of the double bond from the alkenyl bromide partner. organic-chemistry.orgresearchgate.net

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Reactions with Potassium Organotrifluoroborates

| Entry | Electrophile | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 4-(2-Methylallyl)acetophenone | High |

| 2 | (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | (E)-4-Phenyl-2-methylbuta-1,3-diene | High |

| 3 | 2-Chloropyridine | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 2-(2-Methylallyl)pyridine | Moderate-Excellent |

| 4 | 4-Iodonitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 1-(2-Methylallyl)-4-nitrobenzene | High |

Note: This table is illustrative, based on typical conditions and outcomes for Suzuki-Miyaura reactions of related potassium organotrifluoroborates. Specific yields for potassium trifluoro(2-methylallyl)borate may vary.

Intermolecular Allyl-Allyl Cross-Couplings

Intermolecular allyl-allyl cross-couplings represent a more challenging transformation due to the potential for multiple side reactions, including homocoupling and isomerization. However, the use of potassium trifluoro(2-methylallyl)borate under palladium catalysis can lead to the formation of valuable 1,5-diene structures.

The mechanism is believed to proceed via the formation of two distinct π-allyl-palladium intermediates, one from each allylic partner (e.g., the allyltrifluoroborate and an allylic halide or acetate). A subsequent reductive elimination from the bis(π-allyl)palladium complex yields the desired coupled product. The success of this reaction is highly dependent on controlling the reactivity and relative concentrations of the intermediates to favor the cross-coupling pathway. While specific studies focusing solely on potassium trifluoro(2-methylallyl)borate are limited, research into the broader class of organotrifluoroborates demonstrates the feasibility of such transformations. researchgate.net

Radical Mediated Transformations

Beyond two-electron cross-coupling pathways, potassium organotrifluoroborates, including the 2-methylallyl variant, can serve as precursors to carbon-centered radicals under oxidative conditions. nih.govnih.gov This reactivity opens avenues for transformations distinct from traditional cross-coupling. Visible-light photoredox catalysis has emerged as a powerful tool for this purpose. researchgate.net

In a typical photoredox cycle, an excited photocatalyst oxidizes the potassium trifluoro(2-methylallyl)borate, leading to the cleavage of the carbon-boron bond and the formation of a 2-methylallyl radical. nih.gov This transient radical species can then engage in a variety of bond-forming events. For instance, it can undergo radical-radical coupling with another persistent radical or add to an activated π-system. nih.govresearchgate.net This methodology provides a metal-free alternative for creating complex molecular architectures and has been applied to the synthesis of ketones and the alkylation of heteroarenes. nih.govnih.gov

Isomerization Pathways of Allylmetal Intermediates and Their Influence on Product Stereochemistry

A critical aspect of the chemistry of potassium trifluoro(2-methylallyl)borate in cross-coupling reactions is the behavior of the resulting allyl-palladium intermediate. The 2-methylallyl ligand can coordinate to the palladium center in a η³-fashion. Once formed, this intermediate can potentially undergo syn-anti isomerization.

This isomerization process can have a profound impact on the stereochemical outcome of the reaction, particularly when the coupling partner or the allyl group itself contains stereocenters. The final regiochemistry and stereochemistry of the product are determined at the reductive elimination step. The rate of syn-anti isomerization relative to the rate of reductive elimination is a key factor. If isomerization is fast relative to reductive elimination, a mixture of products may be obtained, eroding any stereochemical information encoded in the starting materials. Conversely, if reductive elimination is significantly faster, the stereochemistry of the initial transmetalation product can be preserved. Studies on related allylic systems have shown that the choice of ligands on the palladium catalyst and the specific reaction conditions can influence the relative rates of these processes, thereby controlling the product distribution. researchgate.net

Theoretical and Computational Studies on Reaction Mechanisms

To gain deeper insight into the complex reaction pathways involving potassium trifluoro(2-methylallyl)borate, theoretical and computational methods are employed. These studies provide a molecular-level understanding of intermediates and transition states that are often difficult to observe experimentally.

Density Functional Theory (DFT) Calculations for Transition State Analysis (e.g., S(E)2' processes)

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of transition metal-catalyzed reactions, including the Suzuki-Miyaura coupling. umn.edudntb.gov.ua DFT calculations allow for the mapping of the entire catalytic cycle, providing energetics for reactants, intermediates, transition states, and products. dntb.gov.ua

For reactions involving allylic substrates like potassium trifluoro(2-methylallyl)borate, a key mechanistic question is the nature of the transmetalation step. This step can proceed through various pathways, with the S(E)2' (substitution, electrophilic, bimolecular with allylic rearrangement) mechanism being a commonly proposed route. In this pathway, the palladium complex acts as the electrophile and attacks the γ-carbon of the allylborate, leading to the transfer of the allyl group to the metal center with a concurrent shift of the double bond.

DFT calculations can be used to model the transition state for this S(E)2' process. researchgate.net By calculating the activation energy barriers for different potential pathways, researchers can predict the most likely mechanism. researchgate.net These computational studies can also elucidate the roles of the base and solvent in the reaction, the influence of ligands on the catalyst's reactivity, and the origins of stereoselectivity, providing a robust framework for understanding and optimizing these important synthetic transformations. dntb.gov.uafrontierspecialtychemicals.com

Prediction and Validation of Regioselectivity and Diastereoselectivity

The prediction and validation of regioselectivity and diastereoselectivity are critical aspects of understanding the chemical reactivity of potassium trifluoro(2-methylallyl)borate in carbon-carbon bond-forming reactions, particularly in the allylation of carbonyl compounds. The presence of a methyl group at the 2-position of the allyl moiety introduces significant electronic and steric factors that influence the outcome of its reactions.

The regioselectivity of the reaction of potassium trifluoro(2-methylallyl)borate with an electrophile, such as an aldehyde or ketone, primarily concerns whether the attack occurs at the α-carbon (the carbon bearing the borate group) or the γ-carbon (the terminal carbon of the double bond). Generally, the reaction proceeds via a nucleophilic attack of the allyl group onto the electrophilic carbonyl carbon. The distribution between the α- and γ-adducts is influenced by the reaction mechanism, which can be affected by the choice of catalyst, solvent, and the nature of the electrophile.

In the absence of specific experimental data for potassium trifluoro(2-methylallyl)borate, predictions can be drawn from the well-established Zimmerman-Traxler model for related allylboration reactions. This model postulates a chair-like six-membered transition state involving the boron atom, the oxygen of the carbonyl group, and the reacting carbon atoms of the allyl and carbonyl groups.

For an unsubstituted allyltrifluoroborate, the reaction with an aldehyde typically proceeds through a transition state where the substituent on the aldehyde (R) occupies an equatorial position to minimize steric interactions, leading to the γ-adduct. In the case of potassium trifluoro(2-methylallyl)borate, the methyl group at the C2 position introduces additional steric considerations.

Table 1: Predicted Regioselectivity in the Allylation of Benzaldehyde with Potassium trifluoro(2-methylallyl)borate

| Predicted Product | Major/Minor | Rationale |

| γ-adduct (1-phenyl-3-methylbut-3-en-1-ol) | Major | The reaction is expected to proceed through a standard Zimmerman-Traxler transition state, favoring attack at the less sterically hindered γ-position. |

| α-adduct (2-(1-hydroxy-1-phenylmethyl)-prop-1-ene) | Minor | Attack at the α-position is generally disfavored due to increased steric hindrance from the borate group and the C2-methyl group. |

The diastereoselectivity of these reactions becomes relevant when the electrophile is a chiral aldehyde or ketone. The inherent chirality of the substrate can induce facial selectivity in the approach of the nucleophilic allylborate. The stereochemical outcome is dictated by the relative energies of the possible diastereomeric transition states. According to Felkin-Anh and related models for nucleophilic addition to chiral carbonyls, the nucleophile preferentially attacks from the less hindered face.

Table 2: Predicted Diastereoselectivity in the Reaction with a Chiral Aldehyde (e.g., (R)-2-phenylpropanal)

| Diastereomer | Predicted Outcome | Mechanistic Rationale |

| (1R, 2R)-1-phenyl-3-methyl-1-((R)-1-phenylethyl)but-3-en-1-ol | Major | Based on the Felkin-Anh model, the nucleophile attacks the carbonyl carbon from the face opposite to the largest substituent (phenyl group) of the chiral aldehyde. |

| (1S, 2R)-1-phenyl-3-methyl-1-((R)-1-phenylethyl)but-3-en-1-ol | Minor | Approach from the more hindered face is energetically less favorable. |

It is crucial to note that these predictions are based on established models for similar reagents. Experimental validation through detailed spectroscopic analysis (e.g., NMR) and comparison with authentic samples would be necessary to confirm the actual regioselectivity and diastereoselectivity of reactions involving potassium trifluoro(2-methylallyl)borate. The development of catalytic systems, for instance, using Lewis acids or chiral ligands, could potentially alter these predicted outcomes by modifying the structure and energetics of the transition states.

Advanced Applications of Potassiumtrifluoro 2 Methylallyl Borate in Complex Chemical Synthesis

Construction of Homoallylic Alcohols from Aldehyde Allylation

The synthesis of homoallylic alcohols through the allylation of aldehydes is a fundamental carbon-carbon bond-forming reaction in organic chemistry. Potassium trifluoro(2-methylallyl)borate serves as an effective nucleophilic partner in these transformations, offering a stable and less hazardous alternative to traditional organometallic reagents. The reaction typically proceeds in the presence of a Lewis acid, which activates the aldehyde carbonyl group towards nucleophilic attack.

Research has demonstrated that Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can efficiently catalyze the reaction between potassium organotrifluoroborates and a wide range of aldehydes. nih.govnih.gov These reactions often provide the corresponding homoallylic alcohols in high yields and with excellent levels of diastereoselectivity, particularly when using substituted allyltrifluoroborates. nih.gov The stereochemical outcome is consistent with a Zimmerman-Traxler-like transition state. nih.gov

Moreover, environmentally benign and scalable methods have been developed using solid acid catalysts like montmorillonite (B579905) K10 clay. nih.govorganic-chemistry.org This approach is particularly advantageous as it often allows for simple workup procedures and can be applied to both aldehydes and less reactive ketones. nih.govorganic-chemistry.org For aldehydes, these reactions can be remarkably fast, often reaching completion in under 10 minutes with high yields. nih.govorganic-chemistry.org The stability and ease of handling of potassium trifluoro(2-methylallyl)borate make these methods highly practical for various synthetic applications.

Table 1: Representative Allylation of Aldehydes with Potassium trifluoro(2-methylallyl)borate The following table is a representative example based on the established reactivity of similar potassium allyltrifluoroborates.

| Aldehyde | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | BF₃·OEt₂, CH₂Cl₂, -78 °C to rt | 1-Phenyl-3-methylbut-3-en-1-ol | High |

| 4-Nitrobenzaldehyde | Montmorillonite K10, CH₂Cl₂, rt | 1-(4-Nitrophenyl)-3-methylbut-3-en-1-ol | High |

| Cyclohexanecarboxaldehyde | BF₃·OEt₂, CH₂Cl₂, -78 °C to rt | 1-Cyclohexyl-3-methylbut-3-en-1-ol | High |

| Isovaleraldehyde | Montmorillonite K10, CH₂Cl₂, rt | 2,5-Dimethylhex-5-en-3-ol | High |

Functionalization of Heterocyclic Scaffolds

The development of methods for the direct functionalization of heterocyclic compounds is of significant interest due to the prevalence of these motifs in pharmaceuticals and biologically active molecules. Potassium trifluoro(2-methylallyl)borate has proven to be a valuable tool for the introduction of the 2-methylallyl group onto various heterocyclic scaffolds.

The indole (B1671886) nucleus is a common feature in many natural products and medicinal agents. The regioselective functionalization of the indole ring, particularly at the C2 position, can be challenging. A practical method for the C2-allylation of indoles has been developed using potassium organotrifluoroborate reagents. wikipedia.org This transformation is typically promoted by a Lewis acid, which activates the indole towards nucleophilic attack by the organotrifluoroborate. wikipedia.org This methodology allows for the direct and regioselective introduction of the 2-methylallyl group at the C2 position of the indole core, leading to the formation of 2-allylindolines.

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govnih.govresearchgate.net Similarly, the Gewald reaction provides a route to highly substituted 2-aminothiophenes through the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. wikipedia.orgumich.eduresearchgate.net While the direct application of potassium trifluoro(2-methylallyl)borate in these specific condensation reactions to form pyrazoles and thiophenes is not extensively documented, its stability and functional group tolerance suggest its potential as a building block in multi-step syntheses leading to such heterocyclic systems. Future research may explore the development of novel condensation methodologies that directly incorporate this versatile reagent.

Azaborines, particularly 2,1-borazaronaphthalenes, which are isosteres of naphthalene, have garnered interest in materials science and medicinal chemistry. The functionalization of these boron- and nitrogen-containing heterocycles can lead to novel compounds with unique electronic and photophysical properties. The Suzuki-Miyaura cross-coupling reaction has been successfully employed for the C3-alkenylation of brominated 2,1-borazaronaphthalenes using potassium alkenyltrifluoroborates as the nucleophilic partners. nih.govnih.gov This palladium-catalyzed reaction proceeds under mild conditions and provides access to a range of C3-alkenyl-substituted 2,1-borazaronaphthalenes. nih.govnih.gov Given the success with other alkenyltrifluoroborates, it is highly probable that potassium trifluoro(2-methylallyl)borate can be utilized in a similar fashion to introduce the 2-methylallyl moiety onto the borazaronaphthalene scaffold.

Strategic Incorporation in Natural Product Synthesis and Analog Design (e.g., Dolastatin Units)

The synthesis of complex natural products and their analogs is a driving force for the development of new synthetic methodologies. The unique structural features and potent biological activities of these molecules make them important targets for total synthesis. The marine-derived peptide Dolastatin 10 is a powerful antimitotic agent that has attracted considerable attention from the synthetic community. nih.govmdpi.com

Key to the total synthesis of Dolastatin 10 and its analogs is the stereoselective construction of its unusual amino acid residues, such as dolaproine (Dap) and dolaisoleucine (Dil). It has been demonstrated that the synthesis of these crucial building blocks can be achieved through the allylation and crotylation of N-Boc-protected α-amino aldehydes using potassium allyl- and crotyltrifluoroborates. nih.gov This approach highlights the utility of substituted allyltrifluoroborates in constructing complex stereochemical arrays. Consequently, potassium trifluoro(2-methylallyl)borate represents a valuable reagent for the synthesis of novel Dolastatin 10 analogs, where the 2-methylallyl group can be incorporated to probe structure-activity relationships and potentially enhance biological activity.

Contributions to Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. nih.govfrontiersin.orgcam.ac.uk The success of DOS relies on the use of robust and versatile building blocks and chemical reactions that allow for the rapid assembly of a wide range of molecular scaffolds.

Potassium organotrifluoroborates, including the 2-methylallyl derivative, are well-suited for applications in DOS and the generation of chemical libraries. nih.govresearchgate.net Their notable stability to air and moisture allows for ease of storage and handling, which is a significant advantage in the context of automated synthesis and library production. nih.govresearchgate.net Furthermore, these reagents exhibit excellent functional group tolerance, enabling their use in complex synthetic sequences without the need for extensive protecting group manipulations. nih.gov The ability of potassium trifluoro(2-methylallyl)borate to participate in a variety of carbon-carbon bond-forming reactions under different catalytic conditions allows for its incorporation into diverse molecular architectures, thereby expanding the accessible chemical space for drug discovery and chemical biology research.

Catalytic Systems and Ligand Design in Reactions Involving Potassiumtrifluoro 2 Methylallyl Borate

Palladium-Based Catalysis

Palladium-catalyzed cross-coupling reactions are fundamental methods for carbon-carbon bond formation, and they are widely employed in reactions involving organoboron reagents such as potassiumtrifluoro(2-methylallyl)borate. The efficacy of these catalytic systems is heavily dependent on the ligand coordinated to the palladium center and the method used to generate the active catalytic species.

The evolution of palladium catalysis has been marked by the development of highly active and stable catalyst systems that overcome the limitations of traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. psu.edu Buchwald precatalysts and complexes featuring N-heterocyclic carbene (NHC) ligands are at the forefront of this advancement.

Buchwald Precatalysts: Developed by the Buchwald group, these precatalysts are air-, moisture-, and thermally-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species required for catalysis. sigmaaldrich.com This approach circumvents issues associated with traditional palladium sources, which can be unstable or contain inhibitors. psu.edu The precatalysts are designed for ready activation under mild basic conditions, often at room temperature, ensuring a controlled and rapid entry into the catalytic cycle. psu.edusigmaaldrich.com The use of these systems typically allows for lower catalyst loadings, shorter reaction times, and precise control over the ligand-to-palladium ratio. sigmaaldrich.com The ligands themselves are bulky, electron-rich dialkylbiaryl phosphines, which are highly tunable to enhance reactivity and scope in cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com

The table below summarizes the evolution and features of different generations of Buchwald precatalysts, which are applicable to cross-coupling reactions involving organotrifluoroborates.

| Precatalyst Generation | Activating Moiety | Activation Conditions | Key Advantages |

| First Generation (G1) | Phenethylamine-based | Deprotonation with a strong base | Active at very low temperatures (down to -40 °C) sigmaaldrich.com |

| Second Generation (G2) | 2-Aminobiphenyl | Weak phosphate (B84403) or carbonate bases at room temperature | Broader applicability, milder activation psu.edusigmaaldrich.com |

| Third Generation (G3) | Indole-based carbazole | Activation via base-mediated C-N bond cleavage | High stability and activity |

| Fourth Generation (G4) | Methoxy-substituted carbazole | Facile activation under mild conditions | Versatile for various cross-couplings, including C-N and C-O bond formation sigmaaldrich.com |

N-Heterocyclic Carbenes (NHCs): NHCs are a class of ligands that have gained prominence in palladium catalysis due to their strong σ-donating properties. They form highly stable and active complexes with palladium, making them effective for a range of transformations, including the cross-coupling of organoboron reagents. The strong Pd-NHC bond often prevents catalyst decomposition, leading to enhanced catalytic lifetimes. Palladium complexes with anionic NHC-borate ligands have been synthesized and utilized as catalysts for reactions such as the amination of aryl halides. researchgate.net The versatility of NHC ligands allows for their application in various reactions, including regioselective allene (B1206475) hydrosilylation, where the choice of ligand size can influence the reaction outcome. nih.gov

Achieving stereocontrol in palladium-catalyzed reactions is a significant goal, addressed by the design of chiral ligands. These ligands create an asymmetric environment around the metal center, enabling the enantioselective synthesis of chiral molecules. For transformations involving prochiral substrates or the creation of new stereocenters with reagents like this compound, the choice of a chiral ligand is critical.

Various classes of chiral ligands have been investigated for palladium-catalyzed asymmetric reactions. Phosphoramidite ligands, for example, have proven effective in the enantioselective synthesis of 2-(arylmethyl)pyrrolidine derivatives via Pd-catalyzed carboamination, achieving up to 94% enantiomeric excess (ee). nih.gov Ligands with atropisomeric chirality, such as those based on binaphthyl scaffolds (e.g., BINAP), are well-established for inducing asymmetry. nih.govnih.gov More recently, novel ligands that combine the axial chirality of binaphthyls with the coordinating properties of mono-N-protected amino acids have been developed. nih.gov These ligands facilitate efficient transfer of chiral information in C–H activation/cycloaddition reactions, leading to substantially higher enantioselectivities compared to simpler chiral ligands. nih.gov

The table below presents examples of chiral ligands used in palladium-catalyzed asymmetric reactions, illustrating the diversity of structures employed to achieve high enantioselectivity.

| Ligand Class | Example Ligand | Type of Asymmetric Reaction | Reported Enantioselectivity (% ee) |

| Biaryl Phosphines | (S)-BINAP | Allylic Substitution, Carboamination | Moderate to high nih.govresearchgate.net |

| Phosphoramidites | (R)-SIPHOS-PE | Alkene Carboamination | Up to 88% nih.gov |

| P,S-Bidentate Phosphoramidites | (Ra)-BINOL derived | Allylic Alkylation & Amination | Up to 84% researchgate.net |

| Binaphthyl Amino Acid Hybrids | NOBINAc | C-H Activation / Cycloaddition | Up to 95% nih.gov |

Rhodium-Mediated Catalysis

Rhodium complexes are powerful catalysts for asymmetric synthesis, particularly for conjugate additions and hydrogenations. The development of chiral ligands for rhodium has enabled a wide array of stereocontrolled transformations.

Chiral diene ligands are particularly effective in rhodium-catalyzed asymmetric 1,4-addition reactions of organoboron reagents to α,β-unsaturated ketones. A rhodium complex coordinated with a chiral diene, such as (S,S)-2,5-dibenzylbicyclo[2.2.2]octa-2,5-diene (Bn-bod*), has demonstrated exceptionally high catalytic activity and enantioselectivity. organic-chemistry.orgnih.gov These catalyst systems can operate at very low loadings (0.005–0.01 mol %), affording high yields of the addition products with excellent enantiomeric excess (≥94% ee). nih.gov The turnover frequency (TOF) for such catalysts can be as high as 1.4 x 10⁴ h⁻¹, which is among the highest reported for these types of reactions. organic-chemistry.orgnih.gov The success of these reactions highlights the potential for using chiral diene-rhodium complexes to control the stereochemical outcome of additions involving organoborates like this compound.

Lewis Acid Promoted Reactions (e.g., BF₃·Et₂O)

Lewis acids can play a crucial role in promoting reactions by activating either the substrate or the reagent. Boron trifluoride etherate (BF₃·Et₂O) is a versatile and widely used Lewis acid in organic synthesis. nih.govresearchgate.net Its functions include promoting nucleophilic additions, initiating cascade cyclizations, and acting as a fluorine source. nih.govnih.govbohrium.com

In the context of reactions involving this compound, BF₃·Et₂O can act as a strong Lewis acid to promote the nucleophilic transfer of the 2-methylallyl group. bohrium.com It can coordinate to an electrophilic substrate, such as an epoxide or a carbonyl group, rendering it more susceptible to nucleophilic attack. researchgate.netnih.gov This Lewis acid-promoted activation is a key strategy for C-C bond formation. For instance, BF₃·Et₂O has been found to be highly effective in mediating cationic cascade cyclizations initiated by the ring-opening of an epoxide. nih.gov The mechanism often involves the initial coordination of the Lewis acid to the substrate, followed by the nucleophilic addition step. bohrium.com

Role of Phase-Transfer Catalysts in Biphasic Reaction Systems

Many cross-coupling reactions involving organotrifluoroborate salts are performed in biphasic solvent systems, typically consisting of an organic solvent and water. In such systems, the organoborate salt resides primarily in the aqueous phase, while the organic halide and the palladium catalyst are in the organic phase. This phase separation can hinder the reaction rate by slowing the crucial transmetalation step.

Phase-transfer catalysts (PTCs) are employed to overcome this limitation. A PTC, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transport of the trifluoroborate anion from the aqueous phase into the organic phase. nih.govresearchgate.net This process increases the concentration of the organoboron reagent in the vicinity of the palladium catalyst, thereby accelerating the reaction. Mechanistic studies on biphasic Suzuki-Miyaura couplings have shown that the use of a PTC can lead to a significant rate enhancement. researchgate.net The presence of the PTC can shift the dominant transmetalation pathway, leading to a more efficient catalytic cycle. researchgate.net

Emerging Catalytic Modalities (e.g., Ultrasound Promotion, Copper Catalysis)

In the continuous effort to develop more efficient, sustainable, and versatile synthetic methodologies, emerging catalytic modalities such as ultrasound promotion and the use of earth-abundant metal catalysts like copper are being explored for reactions involving organoboron compounds. While palladium catalysis remains the benchmark for many transformations with potassium trifluoro(2-methylallyl)borate, these newer approaches offer potential advantages in terms of reaction rates, milder conditions, and cost-effectiveness.

Ultrasound Promotion

The application of ultrasound in organic synthesis, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, as well as significant shear forces and shock waves. organic-chemistry.org These effects can dramatically enhance chemical reactivity, particularly in heterogeneous reactions, by improving mass transport and activating the surfaces of solid reagents or catalysts. organic-chemistry.orghielscher.com

While specific studies on the ultrasound-promoted reactions of this compound are not extensively documented, the well-established benefits of sonication in related transformations, such as the Suzuki-Miyaura cross-coupling, suggest its high potential. For instance, ultrasound has been shown to significantly accelerate palladium-catalyzed Suzuki-Miyaura reactions of other organoboronic acids and trifluoroborates. hielscher.comlaboratorytalk.com The mechanical effects of ultrasound can help to overcome the low solubility of potassium trifluoroborate salts in organic solvents and facilitate the crucial transmetalation step in the catalytic cycle.

Potential benefits of ultrasound promotion in reactions involving this compound include:

Increased Reaction Rates: Sonication can drastically reduce reaction times compared to conventional heating methods. hielscher.com

Milder Reaction Conditions: The energy input from ultrasound can often allow for reactions to proceed at lower ambient temperatures.

Improved Yields: By enhancing mass transfer and preventing the fouling of catalyst surfaces, ultrasound can lead to higher product yields.

Use of Greener Solvents: The enhanced reactivity under sonication may permit the use of less toxic and more environmentally benign solvents, such as water. hielscher.com

Research into ultrasound-assisted Suzuki-Miyaura cross-coupling has demonstrated the ability to achieve good to moderate yields with reduced reaction times and catalyst loadings. hielscher.comnih.gov It is plausible that these advantages would extend to the coupling reactions of this compound with various organic halides.

Copper Catalysis

Copper-based catalytic systems have emerged as a cost-effective and less toxic alternative to palladium for a variety of cross-coupling reactions. Copper catalysts can mediate transformations of organoboron reagents, including potassium organotrifluoroborates, with a range of electrophiles. These reactions often proceed via different mechanisms than their palladium-catalyzed counterparts, sometimes involving single-electron transfer (SET) pathways and the generation of radical intermediates.

Copper(II) salts have been shown to react with potassium alkyltrifluoroborates to generate alkyl radicals, which can then participate in coupling reactions. nih.gov This reactivity opens up avenues for oxidative Heck-type reactions and Chan-Lam type aminations and etherifications. For instance, the copper-catalyzed reaction of potassium alkyltrifluoroborates with vinyl arenes has been demonstrated using Cu(OTf)₂ as the catalyst and MnO₂ as the oxidant. nih.gov

While direct examples featuring this compound are sparse, the reactivity of other unsaturated organotrifluoroborates in copper-catalyzed systems provides a strong basis for its potential applications. For example, copper-catalyzed cross-coupling reactions of allyl boron esters with alkyl halides have been developed, showcasing the formation of C(sp³)–C(sp³) bonds under mild conditions. nih.gov This suggests that this compound could be a viable partner in similar copper-catalyzed allylation reactions.

The table below summarizes representative conditions and outcomes for copper-catalyzed reactions of related potassium organotrifluoroborates, illustrating the potential scope for this compound.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield (%) |

| Cu(OTf)₂ / 1,10-phenanthroline | Potassium benzyltrifluoroborate | Styrene | Trisubstituted alkene | 85 |

| Cu(OTf)₂ / 1,10-phenanthroline | Potassium benzyltrifluoroborate | p-toluenesulfonamide | Sulfonamide | 83 |

| Cu(OTf)₂ / 1,10-phenanthroline | Potassium benzyltrifluoroborate | p-trifluoromethylaniline | Amine | 70 |

This table is generated based on data from copper-catalyzed reactions of analogous potassium alkyltrifluoroborates and serves as an illustrative example of potential applications. nih.gov

The development of copper-catalyzed methods for the functionalization of this compound represents a promising area for future research, with the potential to provide more economical and sustainable synthetic routes to valuable organic molecules.

Spectroscopic and Analytical Techniques for Mechanistic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organotrifluoroborates. The analysis of various nuclei, including boron-11, fluorine-19, proton-1, and carbon-13, offers a complete picture of the compound's connectivity and stereochemistry. nih.govnih.govresearchgate.net

Boron-11 (¹¹B) NMR for Boron Environment Analysis

Boron-11 NMR spectroscopy provides direct information about the coordination and electronic environment of the boron atom. For potassium organotrifluoroborates, the boron atom is tetra-coordinated, which results in characteristic ¹¹B NMR signals. The chemical shifts for these compounds are typically observed in a specific range, and the signal is often a quartet due to coupling with the three attached fluorine atoms (¹¹B-¹⁹F coupling). nih.govresearchgate.net

The observation of this coupling can sometimes be hindered by the rapid relaxation of the ¹¹B nucleus. However, modified NMR pulse sequences can be employed to improve resolution and allow for the clear observation of the ¹¹B-¹⁹F coupling constants. nih.govresearchgate.net This provides definitive evidence for the trifluoroborate structure. The chemical shifts in ¹¹B NMR are sensitive to the substituents on the boron atom, making it a valuable tool for confirming the identity of the organotrifluoroborate. nih.gov

Table 1: Representative ¹¹B NMR Data for a Potassium Organotrifluoroborate

| Compound | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (JB-F) / Hz |

| Potassium Phenyltrifluoroborate | DMSO-d₆ | 3.3 | 48.2 |

Data is representative of a typical organotrifluoroborate as found in the literature and is used for illustrative purposes. nih.gov

Fluorine-19 (¹⁹F) NMR for Fluorinated Species Characterization

Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorinated compounds like potassiumtrifluoro(2-methylallyl)borate. nih.gov The ¹⁹F nucleus has a high natural abundance and sensitivity, resulting in well-resolved spectra. nih.govalfa-chemistry.com In organotrifluoroborates, the three fluorine atoms attached to the boron give rise to a characteristic signal in the ¹⁹F NMR spectrum. The chemical shifts for the fluorine atoms in potassium organotrifluoroborates are typically observed in the range of -129 to -141 ppm. nih.gov

The signal for the fluorine atoms is often a quartet due to coupling with the ¹¹B nucleus (¹⁹F-¹¹B coupling). The observation of this coupling, along with the characteristic chemical shift, provides strong evidence for the presence of the trifluoroborate anion. nih.govresearchgate.net The ¹⁹F NMR chemical shifts are also influenced by the electronic nature of the organic substituent on the boron atom. nih.govalfa-chemistry.com

Table 2: Representative ¹⁹F NMR Data for a Potassium Organotrifluoroborate

| Compound | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (JF-B) / Hz |

| Potassium Phenyltrifluoroborate | DMSO-d₆ | -136.8 | 48.5 |

Data is representative of a typical organotrifluoroborate as found in the literature and is used for illustrative purposes. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR for Product Structure and Stereochemical Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the structure of the organic moiety in this compound. nih.govnih.gov These spectra provide detailed information about the number and connectivity of hydrogen and carbon atoms in the 2-methylallyl group.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the methyl protons, the methylene (B1212753) protons adjacent to the boron atom, and the vinyl protons. The chemical shifts and coupling patterns of these signals would confirm the structure of the allyl fragment. rsc.org

Table 3: Representative ¹H and ¹³C NMR Data for a Potassium Allyltrifluoroborate

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H | ~1.5 | d | CH₂-B |

| ¹H | ~4.8 | m | =CH₂ |

| ¹H | ~5.7 | m | -CH= |

| ¹³C | ~30 (broad) | C-B | |

| ¹³C | ~115 | =CH₂ | |

| ¹³C | ~140 | -CH= |

Data is representative of a typical potassium allyltrifluoroborate and is used for illustrative purposes. Specific shifts for the 2-methylallyl derivative would vary. nih.gov

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For polar and non-volatile compounds like this compound, electrospray ionization (ESI) is a commonly used technique. nih.gov ESI-MS allows for the gentle ionization of the molecule, typically observing the trifluoro(2-methylallyl)borate anion in the negative ion mode. nih.gov

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the ion with a high degree of confidence. nih.gov This is crucial for verifying the identity of a newly synthesized compound. Fragmentation patterns observed in the mass spectrum can also provide structural information. libretexts.orgchemguide.co.ukwikipedia.org

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity. brewerscience.comchromatographyonline.comnih.gov For a polar and ionic compound like this compound, high-performance liquid chromatography (HPLC) is the most suitable technique. brewerscience.comamazonaws.com

A reversed-phase HPLC method, using a C18 column and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would likely be effective for the analysis of this compound. Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). chromatographyonline.com Gas chromatography (GC) is generally not suitable for the direct analysis of non-volatile salts like this compound. brewerscience.com

X-ray Crystallography for Definitive Solid-State Structural Analysis of Complex Adducts

This technique would definitively confirm the tetrahedral coordination of the boron atom and the geometry of the 2-methylallyl group. Furthermore, it would provide insights into the packing of the ions in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. nih.gov While obtaining suitable crystals can be challenging, the structural information provided by X-ray crystallography is unparalleled.

Future Directions and Emerging Research Avenues for Potassiumtrifluoro 2 Methylallyl Borate

Development of Novel and Sustainable Synthetic Methodologies

The current syntheses of potassium allyltrifluoroborates often involve the reaction of a corresponding organoboron precursor, such as a boronic acid or ester, with potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.orgorganic-chemistry.org While effective, future research will likely prioritize the development of more sustainable and atom-economical methodologies.

Key research objectives in this area include:

Catalytic Borylation of Bulk Feedstocks: Developing methods for the direct synthesis from inexpensive and readily available feedstocks like isobutylene (B52900) or 2-methylallyl alcohol. Research into palladium pincer-complex catalysis for the direct conversion of allyl alcohols to allyltrifluoroborates represents a significant step in this direction. organic-chemistry.org Future work could focus on replacing precious metal catalysts like palladium with more abundant and less toxic earth-abundant metals such as iron, copper, or nickel.

Minimizing Halogenated Waste: Traditional syntheses may start from halogenated precursors. Future methods will aim to circumvent these starting materials to reduce the generation of halide waste streams, aligning with the principles of green chemistry.

Aqueous Synthesis: Leveraging the stability of trifluoroborates in aqueous media to develop synthetic procedures that primarily use water as a solvent, thereby reducing the reliance on volatile organic compounds (VOCs).

Mechanochemical Synthesis: Exploring solid-state synthesis via ball milling, which can dramatically reduce solvent usage and, in some cases, improve reaction rates and yields, offering a greener alternative to solution-phase chemistry.

Expansion of Reaction Scope and Substrate Diversity

The utility of potassium trifluoro(2-methylallyl)borate has been predominantly demonstrated in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides. nih.gov A major avenue for future research is the expansion of its reaction scope to include a wider variety of coupling partners and reaction types.

Future explorations are expected to focus on:

Novel Coupling Partners: Moving beyond the well-established reactions with aryl halides and triflates to include less reactive electrophiles such as aryl chlorides, tosylates, and mesylates, which are often more commercially available and economical. Furthermore, expanding the scope to include coupling with alkyl, alkenyl, and alkynyl halides or pseudohalides would significantly increase the synthetic utility of the reagent.

Development of New Catalytic Systems: While palladium catalysts are standard, investigating other transition metals like nickel, copper, rhodium, and iridium could unlock new reactivity pathways. researchgate.net For instance, rhodium-catalyzed 1,2- and 1,4-addition reactions to aldehydes and enones, which are established for other organotrifluoroborates, represent a promising area for exploration with the 2-methylallyl variant. nih.govresearchgate.net

Photoredox and Dual Catalysis: Combining photoredox catalysis with transition metal catalysis can enable previously challenging transformations under mild conditions. This approach could facilitate the coupling of potassium trifluoro(2-methylallyl)borate with radical precursors or enable novel multi-component reactions.

| Reaction Type | Potential Substrate Class | Catalytic System | Anticipated Product |

|---|---|---|---|

| Cross-Coupling | Alkyl Halides/Tosylates | Nickel, Palladium | Allylated Alkanes |

| 1,4-Conjugate Addition | α,β-Unsaturated Ketones/Esters | Rhodium, Copper | γ,δ-Unsaturated Carbonyls |

| Allylation of Imines | N-Aryl or N-Alkyl Imines | Rhodium, Iridium, Copper | Homoallylic Amines |

| Photoredox/Dual Catalysis | Carboxylic Acids, Alkyl Halides | Iridium/Nickel | Decarboxylative Allylation Products |

Advancements in Asymmetric Catalysis for Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for pharmaceutical and agrochemical applications. A significant future challenge is the development of catalytic asymmetric methods involving potassium trifluoro(2-methylallyl)borate to produce enantioenriched products. The methallyl group is a valuable structural motif in many biologically active compounds, making its enantioselective installation highly desirable.

Research will be directed toward:

Chiral Lewis Acid Catalysis: The allylation of aldehydes and ketones with potassium allyltrifluoroborates can be catalyzed by Lewis acids. researchgate.net Future work will involve designing chiral Lewis acids that can effectively coordinate to the substrate and control the facial selectivity of the nucleophilic attack by the methallyl group.

Transition Metal-Catalyzed Asymmetric Allylation: Drawing inspiration from successes with other allylboron reagents, efforts will focus on developing chiral ligand/metal complexes (e.g., using Indium, Rhodium, or Iridium) that can mediate the enantioselective transfer of the 2-methylallyl group to a range of prochiral electrophiles, including aldehydes, ketones, and imines. researchgate.net The use of chiral N,N'-dioxide/metal complexes has shown promise for achieving high enantioselectivity in related systems. researchgate.net

Organocatalysis: Exploring the use of chiral Brønsted acids or amine-based organocatalysts to activate the electrophile and induce stereoselectivity, offering a metal-free alternative for these transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from laboratory-scale batches to larger, industrial-scale production often presents significant challenges. Flow chemistry, or continuous manufacturing, offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation.

Future directions in this domain include:

Continuous Synthesis of the Reagent: A continuous flow process has been successfully developed for the multi-kilogram synthesis of potassium bromomethyltrifluoroborate, demonstrating the viability of this approach for organotrifluoroborate production. researchgate.net A similar strategy could be engineered for potassium trifluoro(2-methylallyl)borate, potentially involving the in-line reaction of a methallyl precursor with a boron source, followed by continuous addition of KHF₂ and purification.

Integrated Synthesis and Application: Designing telescoped flow reactors where potassium trifluoro(2-methylallyl)borate is synthesized and then immediately consumed in a subsequent reaction (e.g., a Suzuki-Miyaura coupling) without isolation. This "synthesis-on-demand" approach minimizes waste, improves process efficiency, and avoids the handling of potentially unstable intermediates.

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions (catalysts, ligands, solvents, temperature) for reactions involving potassium trifluoro(2-methylallyl)borate. This high-throughput experimentation can accelerate the discovery of optimal conditions for new transformations and expand the substrate scope efficiently.

Synergistic Approaches: Combining Computational Chemistry with Experimental Design

Modern computational chemistry provides powerful tools for understanding reaction mechanisms, predicting reactivity, and designing new catalysts and reagents. A synergistic approach that combines theoretical calculations with experimental validation is a key emerging avenue for advancing the chemistry of potassium trifluoro(2-methylallyl)borate.

Future research will benefit from:

Mechanistic Elucidation: Using Density Functional Theory (DFT) and other computational methods to model the transition states of key reaction steps, such as transmetalation and reductive elimination in cross-coupling cycles. This insight can explain observed selectivity and guide the rational design of more efficient catalysts. Computational studies have already been applied to understand the structure of various borate (B1201080) anions. bangor.ac.uk

Predicting Reactivity and Selectivity: Developing predictive models for the regioselectivity and enantioselectivity of new reactions. For example, calculations could help predict the outcomes of asymmetric allylation reactions with different chiral catalysts, thereby prioritizing the most promising experimental targets and reducing empirical screening.

In Silico Catalyst Design: Designing novel ligands and catalysts with tailored electronic and steric properties to enhance reactivity and control selectivity. Computational screening can identify promising catalyst structures before committing to their synthesis and testing in the lab.

By pursuing these future research directions, the scientific community can unlock the full synthetic potential of potassium trifluoro(2-methylallyl)borate, transforming it into an even more powerful tool for the construction of complex organic molecules in a more sustainable, efficient, and precise manner.

Q & A

Q. What are the standard synthetic routes for Potassium Trifluoro(2-methylallyl)borate, and what purification challenges are commonly encountered?

The synthesis typically involves SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides or allyl derivatives. For example, scaling up requires optimized conditions (e.g., 3 equivalents of alkoxide and continuous Soxhlet extraction) to isolate the product from inorganic byproducts, which exhibit low solubility in organic solvents . Purification challenges include ensuring high yield (>98% purity) via recrystallization or column chromatography, particularly when steric hindrance from the 2-methylallyl group complicates reaction efficiency .

Q. What spectroscopic techniques are effective for characterizing the structural integrity of Potassium Trifluoro(2-methylallyl)borate?

- <sup>1</sup>H/<sup>19</sup>F NMR : Critical for confirming the trifluoroborate group and allyl substituent. For instance, <sup>19</sup>F NMR typically shows a singlet near -135 ppm for the BF3 moiety .

- FTIR : Identifies B-O and B-F vibrational modes (~1350 cm<sup>-1</sup> and ~1100 cm<sup>-1</sup>, respectively). Deconvolution analysis can resolve overlapping peaks to quantify boron coordination states (BO3 vs. BO4) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions to maintain the stability of Potassium Trifluoro(2-methylallyl)borate?

Store at room temperature (RT) in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis. Avoid exposure to moisture, as trifluoroborates are hygroscopic and prone to decomposition into boronic acids .

Advanced Research Questions

Q. How can researchers analyze the reaction kinetics and pathways of Potassium Trifluoro(2-methylallyl)borate in cross-coupling reactions?

- Experimental : Use tubular laminar flow reactors with laser photolysis for radical generation and photoionization mass spectrometry for real-time detection. Temperature/pressure-dependent studies in He/N2 bath gases reveal adduct equilibration (e.g., peroxyl radical formation at low temperatures) .

- Computational : Apply master equation simulations (e.g., MESMER) to model kinetic parameters. Fit time-resolved experimental data to predict rate coefficients under autoignition conditions .

Q. How do steric and electronic effects of substituents influence the reactivity of Potassium Trifluoro(2-methylallyl)borate in organometallic reactions?

- Steric Effects : The 2-methylallyl group increases steric bulk, slowing transmetalation in Suzuki-Miyaura couplings. Compare with less hindered analogs (e.g., phenyltrifluoroborates) to quantify rate differences .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) on the allyl moiety enhance electrophilicity, improving reactivity with aryl chlorides. DFT calculations can map charge distribution and predict regioselectivity .

Q. What computational methods are used to model the reaction mechanisms involving Potassium Trifluoro(2-methylallyl)borate?

- Density Functional Theory (DFT) : Optimize transition states for cross-coupling steps, such as oxidative addition or transmetalation.

- Kinetic Monte Carlo (KMC) : Simulate reaction networks under varying temperatures (300–500 K) and pressures (1–10 atm) .

- PLOG Formats : Generate modified Arrhenius expressions for combustion models to predict product distributions in complex systems .

Key Research Gaps

- Mechanistic Studies : Limited data on radical-involved pathways (e.g., photoredox catalysis) using this reagent.

- Biological Applications : Toxicity and pharmacokinetic profiles remain unexplored .

- High-Pressure Kinetics : Further studies needed to map reactivity under industrial catalysis conditions (>50 atm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.